2,2'-Thiobis(4-dodecylphenol) 2,2'-Thiobis(4-dodecylphenol)
Brand Name: Vulcanchem
CAS No.: 1262-31-3
VCID: VC20954974
InChI: InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3
SMILES: CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O
Molecular Formula: C36H58O2S
Molecular Weight: 554.9 g/mol

2,2'-Thiobis(4-dodecylphenol)

CAS No.: 1262-31-3

Cat. No.: VC20954974

Molecular Formula: C36H58O2S

Molecular Weight: 554.9 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Thiobis(4-dodecylphenol) - 1262-31-3

Specification

CAS No. 1262-31-3
Molecular Formula C36H58O2S
Molecular Weight 554.9 g/mol
IUPAC Name 4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol
Standard InChI InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3
Standard InChI Key QDRFHDDAGLWIAJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O

Introduction

Chemical Structure and Properties

Molecular Identity

2,2'-Thiobis(4-dodecylphenol), identified by CAS number 1262-31-3, features a distinctive molecular architecture comprising two phenolic groups connected by a sulfur bridge, with each phenol ring bearing a dodecyl (C12H25) chain at the para position. The molecular formula is C36H58O2S, reflecting its complex structure with a high carbon content . The compound's structural arrangement results in a characteristic spatial configuration that influences its physicochemical behavior and reactivity patterns.
The compound is also known by the synonym "Phenol, 2,2′-thiobis[4-dodecyl-", which emphasizes its structural composition . The molecular identity can be further represented through several chemical identifiers, including InChI notation (InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3) and the corresponding InChI key (QDRFHDDAGLWIAJ-UHFFFAOYSA-N), which facilitate database searches and structural identification .
The SMILES notation (OC1=CC=C(C=C1SC2=CC(=CC=C2O)CCCCCCCCCCCC)CCCCCCCCCCCC) provides another standardized representation of this molecule's structure . These identifiers collectively establish the precise molecular architecture that determines the compound's chemical behavior and applications.

Physical Properties

2,2'-Thiobis(4-dodecylphenol) exists as a solid at room temperature, distinguishing it from related para-C12-alkylphenol compounds that typically present as viscous oily liquids at 20°C . This physical state is attributed to its high molecular weight, resulting from the presence of two long dodecyl chains in its structure .
The compound exhibits pronounced hydrophobic characteristics due to the presence of the long aliphatic dodecyl chains, which enhance its affinity for non-polar environments . This property is particularly valuable in applications requiring interaction with hydrophobic substrates or environments. Its solubility profile follows expected patterns for phenolic compounds with long alkyl chains, showing preferential dissolution in organic solvents rather than aqueous media.
Thermal stability represents another significant physical property of 2,2'-Thiobis(4-dodecylphenol), making it suitable for applications involving elevated temperatures . This stability ensures the compound maintains its structural integrity and functional properties even under thermally challenging conditions, expanding its range of industrial applications.

Chemical Properties

The chemical behavior of 2,2'-Thiobis(4-dodecylphenol) is largely governed by its phenolic groups and the sulfur bridge connecting them. The phenolic hydroxyl groups confer antioxidant properties, allowing the compound to effectively neutralize free radicals that could otherwise initiate degradation processes in susceptible materials . This reactivity pattern forms the basis for its industrial utility as a stabilizing agent.
The compound's potential to interact with free radicals stands as a defining chemical characteristic, enabling it to interrupt oxidation chain reactions and thereby protect sensitive materials from degradation . This property is particularly valuable in polymer systems where oxidative processes can significantly compromise material performance and longevity.
Additionally, the sulfur bridge contributes to the molecule's unique chemistry, potentially participating in various interaction mechanisms relevant to its stabilizing functions. The dodecyl chains, while primarily influencing physical properties, also affect the compound's chemical behavior by modulating its steric accessibility and reactivity profiles in different chemical environments.

Industrial Applications

Polymer Stabilization

One of the primary applications of 2,2'-Thiobis(4-dodecylphenol) lies in polymer stabilization, particularly in protecting polymers and plastics against oxidative degradation . The compound functions as an effective antioxidant, interrupting the chain reactions that lead to polymer degradation when exposed to heat, light, or oxygen. Its effectiveness stems from the phenolic groups' ability to donate hydrogen atoms to peroxy radicals, thereby neutralizing them before they can abstract hydrogen from polymer chains.
The high thermal stability of 2,2'-Thiobis(4-dodecylphenol) enhances its utility in high-temperature polymer processing and applications . This stability ensures continued protection during manufacturing processes that involve elevated temperatures and in end-use scenarios where materials may be exposed to thermal stress. The compound's hydrophobic nature also contributes to its effectiveness in polymer systems by ensuring compatibility with the polymer matrix and limiting migration or leaching.
When incorporated into polymer formulations, 2,2'-Thiobis(4-dodecylphenol) can significantly extend the service life of the material, maintain mechanical properties over time, and preserve aesthetic qualities by preventing discoloration and embrittlement that typically result from oxidative degradation.

Lubricant Additives

While the search results don't directly mention 2,2'-Thiobis(4-dodecylphenol) in lubricant applications, they do indicate that related para-C12-alkylphenols are extensively used in the production of oil and lubricant additives, particularly calcium alkyl phenate sulphides . Given the structural similarities, it is reasonable to infer that 2,2'-Thiobis(4-dodecylphenol) may serve as a precursor or component in similar applications.
The calcium salt of 2,2'-Thiobis(4-dodecylphenol), identified as calcium 2,2'-sulfanediylbis(4-dodecylphenolate) (CID 138394930), is likely relevant to lubricant formulations . Such calcium phenates typically function as detergents in engine oils, neutralizing acidic combustion products and preventing deposit formation on metal surfaces.
The European consumption figures for para-C12-alkylphenols, estimated at around 50,000 tonnes per year as of 2004, with approximately 99% directed toward oil and lubricant additive production, underscore the significant commercial importance of these compounds in the lubricant industry .

Other Industrial Applications

Structural Characteristics and Derivatives

Molecular Architecture

The molecular architecture of 2,2'-Thiobis(4-dodecylphenol) features a distinctive sulfur bridge connecting two phenol rings at the ortho position relative to the hydroxyl groups. This arrangement creates a unique spatial configuration that influences the compound's chemical behavior and functionality. The para-substituted dodecyl chains extend outward from the aromatic rings, creating a molecule with a central polar region (the phenolic hydroxyl groups and sulfur bridge) flanked by extensive hydrophobic domains .
This structural arrangement facilitates specific orientation and interaction patterns in various media, contributing to the compound's effectiveness in its applications. The ortho positioning of the sulfur bridge relative to the hydroxyl groups may also enable intramolecular hydrogen bonding interactions that could influence reactivity and stabilization mechanisms.

Calcium Salt Derivative

A significant derivative of 2,2'-Thiobis(4-dodecylphenol) is its calcium salt, identified as calcium 2,2'-sulfanediylbis(4-dodecylphenolate) (CID 138394930) with the molecular formula C36H56CaO2S . This derivative forms when the phenolic hydrogen atoms are replaced by a calcium ion, resulting in a compound with modified properties and applications.
The calcium salt has a molecular weight of 593.0 g/mol, with altered physical and chemical properties compared to the parent compound . This derivative likely exhibits enhanced thermal stability and altered solubility characteristics, which may be advantageous in specific industrial applications, particularly in lubricant formulations where calcium phenates serve as effective detergents and acid neutralizers. The transformation from 2,2'-Thiobis(4-dodecylphenol) to its calcium salt represents a common modification strategy in industrial chemistry, where salt formation can enhance certain desirable properties while maintaining the core functionality of the original compound.

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